REACTION_SMILES
|
[CH2:1]([Li:2])[CH2:3][CH2:4][CH3:5].[CH:23]([O:24][CH:25]([CH3:26])[CH3:27])([CH3:28])[CH3:29].[Cl:6][c:7]1[cH:8][c:9]([Br:18])[cH:10][cH:11][c:12]1[O:13][C:14]([F:15])([F:16])[F:17].[ClH:22].[O:19]=[C:20]=[O:21]>>[Cl:6][c:7]1[cH:8][c:9]([C:20](=[O:19])[OH:21])[cH:10][cH:11][c:12]1[O:13][C:14]([F:15])([F:16])[F:17]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)OC(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
FC(F)(F)Oc1ccc(Br)cc1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)c1ccc(OC(F)(F)F)c(Cl)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |